FPL64176 FPL64176 FPL 64176 is 1H-Pyrrole substituted at C-2 and -5 by methyl groups, at C-3 by methoxycarbonyl and at C-4 by a 2-benzylbenzoyl group. It has a role as a calcium channel agonist. It is a member of pyrroles and a carboxylic ester.
Brand Name: Vulcanchem
CAS No.: 120934-96-5
VCID: VC0528415
InChI: InChI=1S/C22H21NO3/c1-14-19(20(15(2)23-14)22(25)26-3)21(24)18-12-8-7-11-17(18)13-16-9-5-4-6-10-16/h4-12,23H,13H2,1-3H3
SMILES: CC1=C(C(=C(N1)C)C(=O)OC)C(=O)C2=CC=CC=C2CC3=CC=CC=C3
Molecular Formula: C22H21NO3
Molecular Weight: 347.4 g/mol

FPL64176

CAS No.: 120934-96-5

Cat. No.: VC0528415

Molecular Formula: C22H21NO3

Molecular Weight: 347.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

FPL64176 - 120934-96-5

Specification

CAS No. 120934-96-5
Molecular Formula C22H21NO3
Molecular Weight 347.4 g/mol
IUPAC Name methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C22H21NO3/c1-14-19(20(15(2)23-14)22(25)26-3)21(24)18-12-8-7-11-17(18)13-16-9-5-4-6-10-16/h4-12,23H,13H2,1-3H3
Standard InChI Key MDMWHKZANMNXTF-UHFFFAOYSA-N
SMILES CC1=C(C(=C(N1)C)C(=O)OC)C(=O)C2=CC=CC=C2CC3=CC=CC=C3
Canonical SMILES CC1=C(C(=C(N1)C)C(=O)OC)C(=O)C2=CC=CC=C2CC3=CC=CC=C3
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

FPL64176 (methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate) features a complex polycyclic structure that enables selective interaction with L-type calcium channels. The compound's core consists of a pyrrole ring substituted at positions 2 and 5 with methyl groups, while position 3 contains a methoxycarbonyl moiety. A 2-benzylbenzoyl group at position 4 contributes to its high lipid solubility and target specificity .

Structural Features:

  • Molecular Formula: C₂₂H₂₁NO₃

  • Molecular Weight: 347.4 g/mol

  • IUPAC Name: Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate

The compound's three-dimensional conformation shows a planar benzoyl group orthogonal to the pyrrole plane, creating optimal steric interactions with hydrophobic channel domains .

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests FPL64176 is produced through:

  • Friedel-Crafts acylation of 2-benzylbenzoyl chloride with 2,5-dimethylpyrrole

  • Esterification of the resulting carboxylic acid intermediate with methanol

  • Purification via reverse-phase chromatography

Critical quality control parameters include nuclear magnetic resonance (NMR) verification of substituent positions and high-performance liquid chromatography (HPLC) purity >99% .

Pharmacological Profile and Target Specificity

Calcium Channel Modulation

FPL64176 selectively potentiates L-type (CaV1.x) calcium channels with an EC₅₀ of 0.3–1 μM, showing no activity on T-type, N-type, or P/Q-type channels . Its effects manifest through:

Ionic Current Enhancement

  • 5-fold increase in peak inward current at +10 mV

  • Prolonged single-channel open time: Mean open duration increases from 0.8 ms to 2.4 ms at −20 mV

  • Reduced inactivation: Steady-state inactivation V₁/₂ shifts +25 mV

Kinetic Modifications

  • Activation time constant (τ_act) increases from 2.1 ms to 6.8 ms at 0 mV

  • Deactivation time constant (τ_deact) rises from 0.4 ms to 2.1 ms at −60 mV

Selectivity Profile

FPL64176's specificity arises from interactions with domain III S5-S6 linker residues (Tyr1457, Phe1463) in CaV1.2. Chimeric studies replacing CaV1.2 domains III-IV with CaV2.3 sequences abolish drug sensitivity .

Mechanism of Action: Dissociation of Ionic and Gating Currents

ParameterControlFPL64176 (1 μM)
Q_on (nC)3.2 ± 0.43.1 ± 0.3
τ_on (ms)1.2 ± 0.11.3 ± 0.2
Q_off (nC)2.9 ± 0.32.8 ± 0.4
τ_off (ms)0.9 ± 0.10.9 ± 0.1

Data from cloned CaV1.2 channels expressed in BHK cells (n=12)

Proposed Model: Conducting Inactivated States

FPL64176 may convert non-conducting inactivated states (I) to conducting conformations (I*):

COIFPL64176COIC \leftrightarrow O \leftrightarrow I \quad \xrightarrow{\text{FPL64176}} \quad C \leftrightarrow O \leftrightarrow I^*

Where:

  • C: Closed state

  • O: Open state

  • I: Inactivated state

  • I*: Conducting inactivated state

This model explains enhanced currents without gating charge changes, as I* provides an additional conductive pathway .

Experimental Findings from Heterologous Expression Systems

Voltage-Dependent Deactivation Paradox

At extreme hyperpolarization (<−100 mV), FPL64176 accelerates tail current decay:

τdeact(120 mV)={0.15 ms (Control)0.09 ms (FPL64176)\tau_{\text{deact}} (-120 \text{ mV}) = \begin{cases} 0.15 \text{ ms (Control)} \\ 0.09 \text{ ms (FPL64176)} \end{cases}

This suggests drug-bound channels exhibit stronger voltage dependence of deactivation rate constants .

Permeability Changes

Single-channel analysis reveals FPL64176 increases barium permeability (P_Ba) by 42%:

PBa={1.2×107 cm/s (Control)1.7×107 cm/s (FPL64176)P_{\text{Ba}} = \begin{cases} 1.2 \times 10^{-7} \text{ cm/s (Control)} \\ 1.7 \times 10^{-7} \text{ cm/s (FPL64176)} \end{cases}

Cs⁺ permeability remains unchanged, maintaining selectivity filter integrity .

Therapeutic Implications and Research Applications

Experimental Uses

  • Cardiac physiology studies: Prolongs action potential duration in isolated cardiomyocytes

  • Smooth muscle research: Enhances vasoconstriction in renal arteries (EC₅₀=0.7 μM)

  • Neurological models: Restores synaptic plasticity in CaV1.2-deficient neurons

ParameterValueChallenge
Oral bioavailability<5%First-pass metabolism
t₁/₂ (rat)28 minRapid clearance
CNS penetrationLogP=3.9Blood-brain barrier restrictions

Ongoing structure-activity relationship (SAR) studies aim to improve pharmacokinetic properties while retaining channel specificity .

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